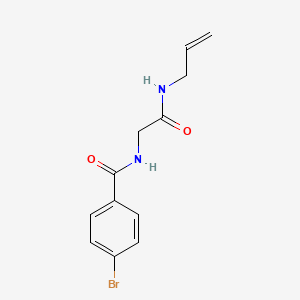
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide: is an organic compound that features a bromobenzamide moiety linked to an allylamino group through an oxoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide typically involves the following steps:
Formation of the Allylamino Intermediate: The allylamino group can be introduced by reacting allylamine with an appropriate precursor, such as an oxoethyl derivative.
Bromination: The bromobenzamide moiety is synthesized by brominating a suitable benzamide precursor.
Coupling Reaction: The final step involves coupling the allylamino intermediate with the bromobenzamide moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(2-(Amino)-2-oxoethyl)-4-bromobenzamide: Similar structure but lacks the allyl group.
n-(2-(Allylamino)-2-oxoethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
n-(2-(Allylamino)-2-oxoethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide is unique due to the presence of both the allylamino group and the bromobenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H13BrN2O2 |
|---|---|
Poids moléculaire |
297.15 g/mol |
Nom IUPAC |
4-bromo-N-[2-oxo-2-(prop-2-enylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-7-14-11(16)8-15-12(17)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)(H,15,17) |
Clé InChI |
YRJTXUSXMSKOLF-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)CNC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



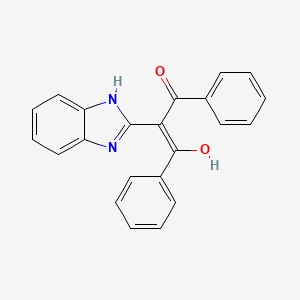

![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)

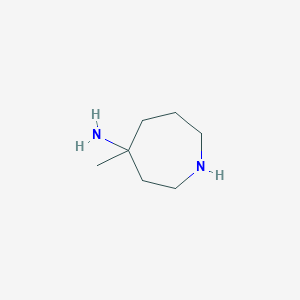
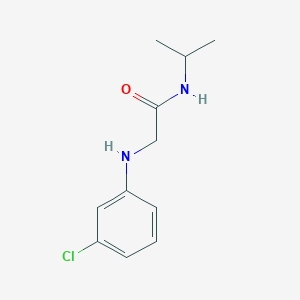
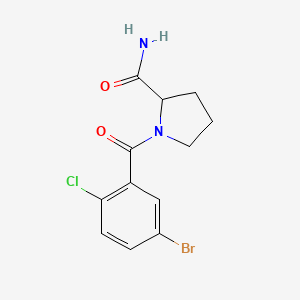
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
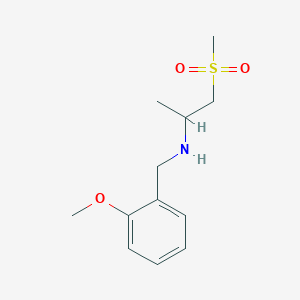

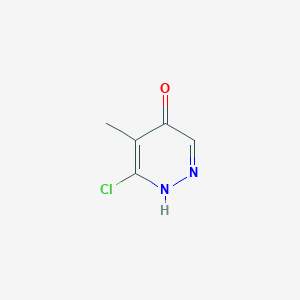
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

